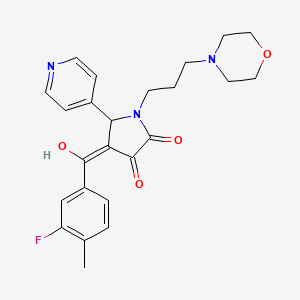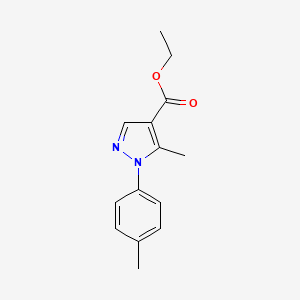
N'-(2-ethoxybenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-(2-ethoxybenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide” is an organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring a tetrahydrocarbazole moiety and an ethoxybenzylidene group, suggests potential biological activity and utility in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(2-ethoxybenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide” typically involves the condensation of 2-ethoxybenzaldehyde with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
“N’-(2-ethoxybenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium methoxide, potassium tert-butoxide, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mecanismo De Acción
The mechanism of action of “N’-(2-ethoxybenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide” depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The ethoxybenzylidene and tetrahydrocarbazole moieties may contribute to its binding affinity and specificity, leading to modulation of biological pathways and therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(2-methoxybenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
- N’-(2-chlorobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
- N’-(2-fluorobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
Uniqueness
The uniqueness of “N’-(2-ethoxybenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide” lies in its specific functional groups and structural features. The presence of the ethoxy group may enhance its solubility and bioavailability compared to similar compounds with different substituents. Additionally, the tetrahydrocarbazole moiety may confer unique biological activity and stability.
Propiedades
Número CAS |
612047-77-5 |
|---|---|
Fórmula molecular |
C24H27N3O2 |
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C24H27N3O2/c1-2-29-23-14-8-3-9-18(23)17-25-26-24(28)15-16-27-21-12-6-4-10-19(21)20-11-5-7-13-22(20)27/h3-4,6,8-10,12,14,17H,2,5,7,11,13,15-16H2,1H3,(H,26,28)/b25-17+ |
Clave InChI |
IMECBCDWKMNEJM-KOEQRZSOSA-N |
SMILES isomérico |
CCOC1=CC=CC=C1/C=N/NC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42 |
SMILES canónico |
CCOC1=CC=CC=C1C=NNC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12020267.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[3-methyl-4-(2-methylpropoxy)phenyl]methylidene}-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B12020270.png)

![N-(3-hydroxyphenyl)-4-[(5E)-5-(3-{4-[(3-hydroxyphenyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12020277.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12020291.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12020294.png)
![(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12020307.png)
![4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12020312.png)


![2-Methoxyethyl 2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12020333.png)
![4-(3-Fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-[4-(isopentyloxy)-3-methoxyphenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020340.png)
